Fmoc-D-thioproline,fmoc-D-thz-oh

Catalog No.
S14357889
CAS No.
M.F
C19H17NO4S
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-thioproline,fmoc-D-thz-oh

Product Name

Fmoc-D-thioproline,fmoc-D-thz-oh

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22)

InChI Key

BEQBUZLTZXPWID-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Fmoc-D-Thz-OH (CAS 198545-89-0), also known as Fmoc-D-thioproline or Fmoc-D-thiazolidine-4-carboxylic acid, is a highly specialized, sulfur-containing proline analog protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. In commercial procurement and advanced solid-phase peptide synthesis (SPPS), it serves two primary functions: acting as a conformationally constrained building block that alters peptide backbone geometry, and serving as a masked N-terminal D-cysteine precursor in Native Chemical Ligation (NCL) workflows. Its unique thiazolidine ring structure provides distinct thermodynamic properties and oxidative stability compared to standard amino acids, making it an essential raw material for the synthesis of mirror-image proteins, cyclic D-peptides, and protease-resistant peptidomimetics .

Research Fit

SPPS
Proline isostere for backbone conformation modulation
NCL
Masked N-terminal cysteine for sequential ligation
Chiral
D-enantiomer for stereochemical control in D-peptide synthesis

Substituting Fmoc-D-Thz-OH with its closest natural analog, Fmoc-D-Pro-OH, or its acyclic counterpart, Fmoc-D-Cys(Trt)-OH, fundamentally compromises both synthesis processability and final peptide performance. Unlike D-proline, the sulfur atom in the D-thioproline ring lowers the rotational barrier for cis/trans isomerization by approximately 10 kJ/mol and alters the exo/endo ring pucker, which is critical for the rapid folding and structural locking of peptidomimetics [1]. Furthermore, in Native Chemical Ligation (NCL), attempting to use standard Trt-protected D-cysteine often leads to premature deprotection, unwanted cyclization, or oxidation during iterative SPPS steps. Fmoc-D-Thz-OH successfully masks the N-terminal thiol as a stable thiazolidine ring, which is only unmasked to D-cysteine post-cleavage under specific methoxylamine conditions, ensuring high-yield assembly of massive mirror-image proteins [2].

Substitution Risk

Enantiomer Fmoc-L-thioproline yields opposite backbone chirality, potentially abolishing target binding in D-peptide research programs.
Cys analog Fmoc-Cys(Trt)-OH introduces documented epimerization under standard coupling; diastereomer levels may exceed limits for high-purity peptides.
Pro analog Fmoc-Pro-OH lacks sulfur-mediated redox function and shifts cis/trans amide equilibrium, altering secondary structure outcomes.

N-Terminal Masking Efficiency in Native Chemical Ligation (NCL)

In the synthesis of large D-proteins via Native Chemical Ligation (NCL), Fmoc-D-Thz-OH is utilized to mask N-terminal D-cysteine residues. Compared to standard Fmoc-D-Cys(Trt)-OH, which can undergo premature side reactions or oxidation during iterative SPPS and thioesterification, the thiazolidine ring of D-Thz remains completely stable under standard Fmoc deprotection and coupling conditions. It is quantitatively unmasked to D-cysteine post-cleavage using methoxylamine, enabling highly controlled, sequential ligations without sequence degradation [1].

Evidence DimensionN-terminal Cysteine Masking Stability during SPPS
Target Compound DataStable thiazolidine ring; requires specific methoxylamine unmasking
Comparator Or BaselineFmoc-D-Cys(Trt)-OH (susceptible to premature deprotection/oxidation)
Quantified DifferencePrevents premature cyclization/oxidation in multi-fragment NCL
ConditionsSolid-Phase Peptide Synthesis (SPPS) followed by Native Chemical Ligation (NCL)

Enables the stepwise assembly of massive mirror-image proteins (e.g., D-polymerases) by safely masking reactive ligation sites until required.

Enantiomer identity
Data to verify
[α]D20 = +70 ± 2° (D-Thz)vs −69 ± 2° (L-Thz)
Unambiguous QC verification of D-configuration for chiral peptide synthesis.
Polarimetry, C=1 DMF, 20 °C; supplier specification review.

Thermodynamic Modulation of Cis/Trans Isomerization

The substitution of the γ-methylene group in proline with a sulfur atom to form thioproline (Thz) significantly alters the thermodynamic landscape of the peptide backbone. NMR line-shape analyses demonstrate that the rotational barrier for the cis/trans isomerization of the peptide bond preceding Thz is reduced by approximately 10 kJ/mol compared to standard proline. Furthermore, the bulky sulfur atom biases the ring pucker, influencing the exo/endo equilibrium and stabilizing specific secondary structures in cyclic D-peptides and peptidomimetics [1].

Evidence DimensionRotational barrier for cis/trans isomerization (ΔG‡)
Target Compound Data~75 kJ/mol (reduced barrier for Thz)
Comparator Or BaselineStandard Proline (~85 kJ/mol)
Quantified DifferenceReduction of ~10 kJ/mol in rotational barrier
ConditionsDynamic 1H NMR spectroscopy of Ala-Yaa-(4-)nitroanilide model peptides

Critical for designing fast-folding peptidomimetics and conformationally locked drugs where standard D-proline fails to achieve the target 3D geometry.

SPPS racemization
Reported
Fmoc-D-Thz-OH: minimal epimerizationvs Fmoc-Cys(Trt)-OH: up to 8% D-Cys
Supports diastereomeric purity in SPPS without specialized protecting groups.
HBTU/DIEA, DMF; model tripeptide H–Gly–Cys–Phe–NH₂. Ref: J Pept Sci 2014.

Enantiomeric Purity for High-Fidelity Chain Assembly

For commercial procurement, Fmoc-D-Thz-OH is supplied at ≥99% HPLC purity with a strictly controlled optical rotation ([a]D20 = +70 ± 2º in DMF). When compared to crude or lower-grade stereoisomer mixtures, this high enantiomeric purity is critical. In multi-step SPPS, even a 1-2% enantiomeric impurity (e.g., L-Thz contamination) leads to the exponential accumulation of diastereomeric peptide byproducts, which are structurally similar and notoriously difficult to separate via preparative HPLC .

Evidence DimensionEnantiomeric and Chemical Purity
Target Compound Data≥99% HPLC, [a]D20 = +70 ± 2º
Comparator Or BaselineLower-grade or racemic mixtures (<95% purity)
Quantified DifferenceEliminates exponential accumulation of diastereomeric impurities
ConditionsStandard Quality Control (HPLC, Polarimetry in DMF)

Guarantees high-yield, reproducible synthesis of complex D-peptides without the need for exhaustive downstream purification.

Amide equilibrium
Head-to-head
D-Thp Ktrans/cis = 4.0
L-Thp = 2.8
Pro = 4.6
D-Thp trans preference close to Pro, distinct from L-Thp; governs backbone geometry.
Ac-Xaa-OMe, D₂O, 25 °C. Amino Acids 2011.
Refolding kinetics
Context-dependent
~206-fold reduction in t₁/₂ (35 s vs 2 h)
Supports protein folding compatibility after Thz deprotection.
Trx1P model, cisPro76 substitution. bioRxiv 2023.
Conformer stability
Head-to-head
Thp: type I most stable (equatorial COOH)
Pro: type II most stable (trans-COOH, O–H···N)
Fundamental conformational inversion affects backbone design strategies.
Rotational spectroscopy, jet-cooled. Molecules 2021.
Commercial purity
Data to verify
≥99% HPLC (D-Thz)
≥97% HPLC (L-Thz)
Supports high-purity SPPS and raw material qualification context.
Chem-Impex catalog; supplier specification review.

Synthesis of Mirror-Image Proteins via Native Chemical Ligation

Fmoc-D-Thz-OH is the optimal choice for masking N-terminal D-cysteine residues during the assembly of large D-proteins, such as synthetic D-polymerases. Its stability during SPPS ensures that multi-fragment ligations can proceed sequentially without premature side reactions [1].

Development of Conformationally Constrained Peptidomimetics

Due to its lowered cis/trans isomerization barrier and altered ring pucker compared to D-proline, Fmoc-D-Thz-OH is utilized in the design of fast-folding cyclic D-peptides. It forces the peptide backbone into specific bioactive geometries that cannot be achieved with standard amino acids [2].

Engineering Protease-Resistant Therapeutics

Incorporating D-thioproline into peptide drug candidates enhances resistance against prolyl oligopeptidases while simultaneously acting as a localized structural constraint to protect the peptide from enzymatic degradation during formulation and in vivo circulation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential NCL protein semisynthesis
Thz as masked N-terminal cysteine
Stepwise ligation efficiency and methoxyamine deprotection review
D-peptide conformational and stability studies
D-enantiomer stereochemical identity
Proteolytic resistance and target-binding validation context
High-purity peptide API synthesis
Racemization-resistant Thz coupling
Diastereomer impurity profiling and lot consistency verification
Peptidomimetic backbone design
Ktrans/cis ratio and conformer tuning
Backbone geometry analysis and structure-activity relationship interpretation

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.08782920 g/mol

Monoisotopic Mass

355.08782920 g/mol

Heavy Atom Count

25

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